molecular formula C22H18N4O2 B2427139 N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-1-naphthamide CAS No. 1021027-30-4

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-1-naphthamide

Cat. No. B2427139
CAS RN: 1021027-30-4
M. Wt: 370.412
InChI Key: HESNJEMDGNOBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-1-naphthamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a pyridazinone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Water Oxidation Catalysis

One notable application of a similar compound, specifically a bridging ligand related to N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-1-naphthamide, is in water oxidation catalysis. Research conducted by Zong and Thummel (2005) in the Journal of the American Chemical Society discovered a series of dinuclear complexes that demonstrated promising catalytic abilities for oxygen evolution, a critical process in water oxidation (Zong & Thummel, 2005).

Heterocyclic Synthesis

Compounds like N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-1-naphthamide are also crucial in the synthesis of various heterocyclic compounds. Hussein et al. (2009) detailed the synthesis of nicotinamide, thieno[2,3-b]pyridine, and other bi- or tricyclic annulated pyridine derivatives incorporating the naphthyl moiety. This process has significant implications for pharmaceutical and material science applications (Hussein et al., 2009).

Synthesis of Pyridazin-3-one Derivatives

Ibrahim and Behbehani (2014) in Molecules described the synthesis of a new class of pyridazin-3-one derivatives, emphasizing the versatility of pyridazinone frameworks in chemical synthesis. Such compounds are pivotal in the development of new materials and bioactive molecules (Ibrahim & Behbehani, 2014).

Redox Reactions and C-C Bond Formation

The research by Mondal, Bera, and Ghosh (2019) in The Journal of Organic Chemistry explored redox cascades and C-C bond formation using benzodiazinyl radicals, which are structurally related to the compound . Their findings offer insights into new pathways for organic synthesis and potential applications in medicinal chemistry (Mondal, Bera, & Ghosh, 2019).

properties

IUPAC Name

N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c27-21-9-8-20(17-10-12-23-13-11-17)25-26(21)15-14-24-22(28)19-7-3-5-16-4-1-2-6-18(16)19/h1-13H,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESNJEMDGNOBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-1-naphthamide

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